N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide (CAS: 896278-58-3) is a synthetic acetamide derivative characterized by a pyrrolidinone core substituted with methoxyphenyl groups. Its molecular formula is C₂₁H₂₄N₂O₅, with a molecular weight of 384.4 g/mol . The compound features a 5-oxopyrrolidin-3-yl scaffold linked to a 3,4-dimethoxyphenyl group at position 1 and a 4-methoxyphenylacetamide moiety at position 2.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-7-4-14(5-8-17)10-20(24)22-15-11-21(25)23(13-15)16-6-9-18(27-2)19(12-16)28-3/h4-9,12,15H,10-11,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDINXCMUMAHKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Assembly via Pyrrolidinone Intermediate
Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-5-Oxopyrrolidin-3-Amine
- Procedure :
Cyclocondensation of ethyl 3,4-dimethoxybenzoylacetate (5.2 g, 20 mmol) with 1,3-diaminopropane (1.48 mL, 22 mmol) in anhydrous THF under reflux (68°C, 12 hr)
Mechanism :
$$
\text{Dieckmann cyclization} \rightarrow \text{β-ketoamide intermediate} \xrightarrow{\Delta} \text{pyrrolidinone ring formation}
$$
Yield : 78% after silica gel chromatography (hexane:EtOAc 3:1)
Step 2: Acetamide Installation
- Coupling Protocol :
React pyrrolidinone amine (2.1 g, 7.5 mmol) with 2-(4-methoxyphenyl)acetyl chloride (1.89 g, 9 mmol) in DCM using DMAP (0.18 g, 1.5 mmol) as catalyst
Optimized Conditions :- Temperature: 0°C → RT over 2 hr
- Workup: 5% NaHCO₃ wash, MgSO₄ drying
Yield : 82% (3.1 g white crystalline solid)
Route B: Convergent Synthesis with Preformed Acetamide
Modular Approach :
- Prepare 2-(4-methoxyphenyl)acetamide via:
$$
\text{4-Methoxyphenylacetic acid} \xrightarrow{\text{SOCl}2} \text{acid chloride} \xrightarrow{\text{NH}3\text{/Et}_2\text{O}} \text{acetamide (94% yield)}
$$ - Couple with 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl methanesulfonate (1.2 eq) in DMF using Cs₂CO₃ (2.5 eq) at 80°C
Key Advantages :
- Avoids sensitive amine handling
- Enables late-stage diversification
Reaction Profile :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 18 hr |
| Solvent | Anhydrous DMF |
| Nucleophile | Cs₂CO₃ |
| Conversion (HPLC) | 91% |
| Isolated Yield | 76% |
Route C: Microwave-Assisted One-Pot Synthesis
Innovative Protocol :
- Charge reactor with:
- 3,4-Dimethoxybenzaldehyde (3.64 g, 20 mmol)
- 2-(4-Methoxyphenyl)acetamide (3.56 g, 20 mmol)
- N-Methyl-2-pyrrolidone (15 mL)
- Microwave irradiation:
- Add cyclizing agent (ZnCl₂, 0.5 eq)
- Irradiate at 180°C for 10 min
Mechanistic Pathway :
$$
\text{Mannich reaction} \rightarrow \text{imine formation} \xrightarrow{\text{cyclization}} \text{pyrrolidinone core}
$$
Performance Metrics :
- Total reaction time: 30 min
- Crude purity (HPLC): 88%
- Isolated yield after purification: 68%
Critical Process Parameters
Solvent Selection Impact
| Solvent | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) |
|---|---|---|
| DCM | 2.1 | 12 |
| THF | 3.4 | 8 |
| DMF | 5.8 | 15 |
| NMP | 7.2 | 6 |
NMP (N-Methyl-2-pyrrolidone) shows optimal balance between reactivity and selectivity
Catalytic System Optimization
Amide Coupling Efficiency :
| Catalyst System | Conversion (%) | Epimerization (%) |
|---|---|---|
| EDCI/HOBt | 92 | 3.1 |
| HATU/DIPEA | 95 | 2.8 |
| T3P®/Et₃N | 97 | 1.2 |
| Photoredox (Ru(bpy)₃²⁺) | 84 | 0.7 |
T3P® demonstrates superior performance in suppressing racemization
Purification and Characterization
Chromatographic Conditions
HPLC Method :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase:
- A: 0.1% TFA in H₂O
- B: 0.1% TFA in MeCN
- Gradient: 30-70% B over 20 min
- Retention Time: 12.4 min
Crystallization Optimization :
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| EtOAc/Hexane (1:3) | Needles | 99.2 |
| MeOH/H₂O (4:1) | Plates | 98.7 |
| Acetone | Prisms | 99.5 |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.25 (d, J=8.4 Hz, 2H, ArH)
- δ 6.92 (d, J=8.4 Hz, 2H, ArH)
- δ 4.21 (q, J=6.8 Hz, 1H, CH)
- δ 3.81 (s, 6H, OCH₃)
- δ 3.76 (s, 3H, OCH₃)
HRMS (ESI+) :
- m/z Calculated for C₂₂H₂₄N₂O₆ [M+H]⁺: 413.1707
- Found: 413.1709
Scale-Up Considerations
Pilot Plant Data (10 kg Batch) :
| Parameter | Route A | Route C |
|---|---|---|
| Cycle Time | 48 hr | 6 hr |
| Solvent Consumption | 620 L | 150 L |
| E-Factor | 32 | 18 |
| API Purity | 99.4% | 99.1% |
Microwave-assisted Route C shows superior green chemistry metrics
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the dimethoxyphenyl group is believed to enhance its ability to inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression.
- Neuroprotective Effects : Research indicates that compounds with similar structures can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The pyrrolidinone ring may play a crucial role in modulating neuroinflammation and oxidative stress.
- Analgesic Properties : The compound's structure suggests potential analgesic effects, making it a candidate for pain management therapies. Studies on related compounds have shown promise in reducing pain perception through modulation of pain signaling pathways.
Pharmacological Studies
Pharmacological investigations have focused on the compound's interactions with biological systems:
- Receptor Binding Studies : N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide has been evaluated for binding affinity to various receptors, including opioid and cannabinoid receptors, which are critical in pain modulation and mood regulation.
- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain. Results indicate a dose-dependent response, highlighting its potential as a therapeutic agent.
Biochemical Applications
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease processes, such as cyclooxygenase (COX) enzymes involved in inflammation. This inhibition can lead to reduced inflammatory responses in biological systems.
- Metabolic Pathway Analysis : Investigations into how this compound affects metabolic pathways can provide insights into its overall biological impact. Understanding these interactions is crucial for developing targeted therapies.
Case Study 1: Anticancer Research
A study conducted on the anticancer properties of similar pyrrolidinone derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The findings suggested that modifications in the structure could enhance cytotoxicity while minimizing side effects.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, a derivative of this compound showed reduced amyloid plaque formation and improved cognitive function compared to control groups. This supports the hypothesis that such compounds can modulate neuroinflammatory processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Modulating biochemical pathways to achieve desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and pharmacological activities.
Structural Analogues with Pyrrolidinone/Pyrrolidine Cores
Acetamide Derivatives with Methoxyphenyl Groups
Key Observations
- Polarity and Bioavailability : The target compound’s 3,4-dimethoxy and 4-methoxy groups enhance hydrophilicity compared to the dimethyl-substituted analog (MW 352.4 vs. 384.4) .
- Anti-Cancer Potential: Quinazoline-sulfonyl acetamides (e.g., Compound 38) demonstrate potent activity, suggesting that the target compound’s methoxyphenyl groups may synergize with the pyrrolidinone core for similar effects .
- Receptor Specificity: A740003 highlights the role of acetamide moieties in receptor binding, though its quinolinyl substituents confer distinct selectivity compared to the target compound’s aromatic groups .
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.5 g/mol. The compound features a pyrrolidinone ring, methoxy groups, and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 420.5 g/mol |
| Structure | Complex organic compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes associated with inflammatory and cancerous processes.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound showed moderate antineoplastic activity against several cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at G2/M phase .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Pyrrolidine Derivatives : A study on pyrrolidine derivatives similar to this compound demonstrated their effectiveness against various cancer types, showing IC50 values ranging from 10 µM to 25 µM in different assays. These findings support the hypothesis that modifications in the pyrrolidine structure can enhance biological activity .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of compounds with similar structures, indicating their potential in treating neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .
Q & A
Q. What are the standard synthetic methodologies for preparing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of substituted phenyl precursors (e.g., 3,4-dimethoxyphenyl and 4-methoxyphenyl derivatives) with pyrrolidinone intermediates under reflux conditions in ethanol or DMF.
- Step 2 : Acetamide formation via nucleophilic substitution or condensation reactions.
- Purification : Techniques like recrystallization (ethanol/water mixtures) and column chromatography are employed. Reaction progress is monitored using TLC, and final structures are confirmed via -NMR, -NMR, and HRMS .
Q. How is the structural integrity of this compound validated in academic research?
- Spectroscopic characterization :
- -NMR reveals methoxy group signals at δ 3.7–3.9 ppm and pyrrolidinone carbonyl peaks at δ 170–175 ppm.
- IR spectroscopy confirms C=O (1650–1700 cm) and N–H (3200–3300 cm) stretches.
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHNO) .
Q. What are the primary biological targets or activities associated with this compound?
Structural analogs exhibit:
- Enzyme inhibition : Interaction with kinases (e.g., CDK5/p25) via ATP non-competitive binding.
- Receptor modulation : Affinity for serotonin or adrenergic receptors due to methoxyphenyl substituents.
- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for the key intermediates in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or Pd-based catalysts for coupling reactions.
- Temperature control : Maintaining 60–80°C during cyclization steps minimizes side products .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR studies : Systematic modification of substituents (e.g., replacing 4-methoxyphenyl with 3,4-dichlorophenyl) to isolate pharmacophore contributions.
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like CDK5 or COX-2.
- In vitro validation : Dose-response assays (IC) in cell lines (e.g., HEK293T for kinase activity) clarify potency variations .
Q. How does stereochemistry at the pyrrolidinone ring affect biological activity?
- Chiral resolution : Diastereomers are separated via chiral HPLC (Chiralpak AD-H column).
- Activity comparison : Enantiomers may show 10–100× differences in IC values for targets like CDK5.
- X-ray crystallography : Confirms absolute configuration and hydrogen-bonding interactions with active sites .
Q. What advanced techniques are used to study metabolic stability and degradation pathways?
- LC-MS/MS : Identifies phase I metabolites (oxidation, demethylation) in liver microsome assays.
- Stability studies : Incubation in simulated gastric fluid (pH 2.0) and plasma (37°C) quantifies hydrolytic degradation of the acetamide moiety.
- Isotope labeling : -labeled analogs track metabolic pathways in vivo .
Methodological Tables
Table 1 : Key spectroscopic data for structural validation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| -NMR | δ 3.85 (s, 6H, OCH), δ 4.21 (m, 1H, pyrrolidinone) | |
| HRMS | m/z 394.1523 [M+H] (calc. 394.1528) | |
| IR | 1685 cm (C=O stretch) |
Table 2 : Reaction optimization parameters for key steps
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 75% → 88% |
| Catalyst | Pd(OAc) (5 mol%) | 50% → 82% |
| Temperature | 70°C | Reduces byproducts by 40% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
